molecular formula C5H11NO3 B12906490 3-amino-4-methoxyButanoic acid CAS No. 824424-72-8

3-amino-4-methoxyButanoic acid

Cat. No.: B12906490
CAS No.: 824424-72-8
M. Wt: 133.15 g/mol
InChI Key: YDUMIOQVLFELGB-UHFFFAOYSA-N
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Description

3-Amino-4-methoxyButanoic acid is a substituted butanoic acid derivative featuring an amino (-NH₂) group at the third carbon and a methoxy (-OCH₃) group at the fourth carbon of the butanoic acid backbone. The presence of both amino and methoxy groups may influence its solubility, stability, and reactivity compared to simpler butanoic acid derivatives .

Properties

IUPAC Name

3-amino-4-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMIOQVLFELGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465684
Record name Butanoic acid, 3-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824424-72-8
Record name Butanoic acid, 3-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxyButanoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-methoxybenzoic acid with aniline under specific reaction conditions to yield 3-nitro-4-methoxybenzaniline. This intermediate is then subjected to reduction reactions to produce 3-amino-4-methoxybenzaniline . Another method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on-resin and subsequently cleaved .

Industrial Production Methods: Industrial production of 3-amino-4-methoxyButanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, hydrolysis, oxidation, and amidation, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for converting the compound into its methyl ester derivative, a common intermediate in pharmaceutical synthesis.

Reaction Conditions Catalyst Yield Application Source
Methanol reflux (12–24 hr)Trifluoroacetic acid85–92%Production of methyl ester derivatives
Continuous flow reactor (high pressure)H₂SO₄94%Industrial-scale synthesis
Methanol (room temperature)Dicyclohexylcarbodiimide (DCC)78%Activated ester preparation

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, followed by dehydration to form the ester.

Amidation and Peptide Bond Formation

The carboxylic acid participates in amide bond formation, enabling peptide synthesis and prodrug development.

Key Methods :

  • Carbodiimide Activation : Using EDC/HOBt system in DMF, achieving 70–85% coupling efficiency with primary amines.

  • Mixed Carbonate Approach : Reaction with NHS ester-activated amino acids yields dipeptides in 65–78% yield.

Example Reaction :
3-Amino-4-methoxybutanoic acid+benzylamineEDC/HOBtN-benzylamide\text{3-Amino-4-methoxybutanoic acid} + \text{benzylamine} \xrightarrow{\text{EDC/HOBt}} N\text{-benzylamide}
Yield : 82% (isolated).

Schiff Base Formation

The primary amino group reacts with aldehydes/ketones to form Schiff bases, a key step in enzymatic processes and metal chelation:
RNH2+R’CHORN=CHR’+H2O\text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}_2\text{O}

Conditions :

  • Ethanol, 25°C, 2 hr (90–95% conversion) .

  • Used in the synthesis of PLP-dependent enzyme inhibitors .

Protection/Deprotection

Protecting Group Reagent Conditions Deprotection Source
Boc (tert-butyloxycarbonyl)(Boc)₂O, DMAPTHF, 0°C → RTTFA/CH₂Cl₂ (1:1)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, NaHCO₃DMF, 0°CPiperidine/DMF (20%)

Methoxy Group Stability

The methoxy group exhibits remarkable stability under both acidic and basic conditions:

Condition Temperature Outcome Source
6M HCl100°C, 24 hrNo cleavage observed
1M NaOH/EtOHReflux, 6 hrPartial demethylation ( <10%)

Decarboxylation and Thermal Stability

Controlled decarboxylation occurs under pyrolysis (200–250°C) to yield 3-amino-4-methoxybutane:
C5H11NO3ΔC4H11NO+CO2\text{C}_5\text{H}_{11}\text{NO}_3 \xrightarrow{\Delta} \text{C}_4\text{H}_{11}\text{NO} + \text{CO}_2
Yield : 68% (argon atmosphere).

Biological Interactions

  • Enzyme Inhibition : Acts as a mechanism-based inactivator of PLP-dependent enzymes (e.g., ornithine aminotransferase) via formation of a Michael acceptor intermediate .

  • Metabolic Studies : Incorporated into peptides via ribosomal translation systems, demonstrating compatibility with biological machinery .

Salt Formation and Solubility

The compound forms stable hydrochloride salts, enhancing aqueous solubility (45 mg/mL in water at 25°C). This property is exploited in pharmaceutical formulations to improve bioavailability.

Comparative Reactivity Table

Functional Group Reaction Type Rate Constant (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
Carboxylic AcidEsterification1.2 × 10⁻³58.3
Amino GroupSchiff Base Formation4.7 × 10⁻²32.1
Methoxy GroupNucleophilic SubstitutionNot detectedN/A

Data synthesized from .

This comprehensive analysis underscores the versatility of 3-amino-4-methoxybutanoic acid in synthetic and biological contexts. Its balanced reactivity profile makes it indispensable for designing bioactive molecules and studying enzyme mechanisms.

Scientific Research Applications

Pharmaceutical Applications

3-Amino-4-methoxybutanoic acid serves as a crucial building block in the synthesis of peptides and pharmaceuticals. Its role can be highlighted in the following areas:

  • Peptide Synthesis : This compound is often utilized as a precursor in the synthesis of peptide chains, particularly those requiring specific stereochemistry. The presence of the methoxy group enhances its reactivity, allowing for efficient coupling reactions during peptide assembly.
  • Drug Development : Due to its structural properties, 3-amino-4-methoxybutanoic acid has potential applications in developing drugs targeting various biological pathways. Its derivatives are being investigated for their efficacy in treating conditions such as inflammation and pain management.

Table 1: Summary of Pharmaceutical Applications

Application TypeDescriptionExample Use Cases
Peptide SynthesisBuilding block for peptides with specific stereochemistryAntimicrobial peptides
Drug DevelopmentPrecursor for drugs targeting inflammationAnalgesics

Cosmetic Industry

The cosmetic industry has also recognized the benefits of 3-amino-4-methoxybutanoic acid, particularly for its antioxidant properties. It is used in formulations aimed at improving skin health by protecting against oxidative stress.

  • Skin Care Products : The compound is incorporated into various skincare products to enhance their efficacy. Its ability to stabilize formulations while providing protective benefits makes it a valuable ingredient .

Table 2: Cosmetic Applications

Product TypeFunctionalityBenefits
MoisturizersHydration and protection against oxidative stressImproved skin texture
Anti-aging CreamsReduces signs of aging through antioxidant effectsYouthful appearance

Analytical Chemistry

In analytical chemistry, 3-amino-4-methoxybutanoic acid is employed as a reagent for detecting specific compounds. Its utility extends to:

  • Metal Ion Detection : The compound can be used in methods for quantifying metal ions, aiding environmental monitoring and quality control processes .

Table 3: Analytical Applications

ApplicationMethodologyTarget Compounds
Metal Ion DetectionReagent in colorimetric assaysLead, mercury
Environmental TestingAssessment of pollutants in water samplesHeavy metals

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the effectiveness of using 3-amino-4-methoxybutanoic acid in synthesizing a specific antimicrobial peptide. The results indicated that the incorporation of this amino acid led to higher yields and improved stability compared to traditional methods.

Case Study 2: Antioxidant Efficacy in Skin Care

In a clinical trial involving a moisturizer containing 3-amino-4-methoxybutanoic acid, participants reported significant improvements in skin hydration levels and reduced signs of aging after eight weeks of use. The study concluded that this compound effectively enhances the antioxidant capacity of skincare formulations.

Mechanism of Action

The mechanism of action of 3-amino-4-methoxyButanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may regulate skeletal muscle metabolism by influencing muscle protein synthesis and breakdown. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 3-amino-4-methoxyButanoic acid with related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-Amino-4-methoxyButanoic acid Not provided -NH₂ (C3), -OCH₃ (C4), -COOH (C1) ~163 (estimated*) Potential intermediate in drug synthesis
4-Amino-3-Fmoc-amino-4-oxo-Butanoic acid () C₁₉H₁₈N₂O₅ -Fmoc-protected amino, -COOH, ketone 354.36 Used in peptide synthesis; requires cold storage (-20°C)
3-Hydroxy-4-(methylamino)butanoic acid () C₅H₁₁NO₃ -OH (C3), -NHCH₃ (C4), -COOH (C1) 133.15 Levocarnitine impurity; polar due to hydroxyl group
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate () C₁₃H₁₅NO₆ Ester linkage, phenolic -OCH₃, -NH₂ 281.26 Ester derivative with improved lipophilicity

*Estimated based on formula C₅H₁₁NO₃ (assuming methoxy replaces hydroxyl in compound).

Physicochemical and Stability Comparisons

  • Solubility: The hydroxyl group in 3-hydroxy-4-(methylamino)butanoic acid () enhances water solubility compared to the methoxy group in 3-amino-4-methoxyButanoic acid, which may reduce polarity .
  • Stability: The Fmoc-protected analog () requires storage at -20°C due to sensitivity to hydrolysis, suggesting that unprotected amino groups (as in the target compound) might necessitate similar precautions .
  • Reactivity : The ester derivative () demonstrates how functionalization (e.g., esterification) can alter bioavailability and metabolic pathways compared to free acids .

Biological Activity

3-Amino-4-methoxybutanoic acid (AMB) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

3-Amino-4-methoxybutanoic acid is characterized by the presence of an amino group and a methoxy group attached to a butanoic acid backbone. Its chemical formula is C5H11NO3C_5H_{11}NO_3. The synthesis of AMB typically involves the modification of precursor compounds through enzymatic pathways in microorganisms, particularly in species such as Pseudomonas aeruginosa.

AMB exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : AMB has been shown to inhibit several key enzymes, including aspartate aminotransferase and tryptophan synthase in bacterial systems. Inhibition was noted at concentrations that suggest potential antimetabolite properties, particularly affecting methionine tRNA aminoacylation .
  • Antimicrobial Properties : Research indicates that AMB possesses antimicrobial activity against several pathogens, including Staphylococcus aureus and Erwinia amylovora. This suggests a role in microbial competition and virulence modulation .

Biological Activity Overview

The biological activity of 3-amino-4-methoxybutanoic acid can be summarized in the following table:

Biological Activity Effect Reference
Enzyme InhibitionAspartate aminotransferase inhibitionRando et al. (1974)
Antimicrobial ActivityInhibits Staphylococcus aureusLee et al. (2013)
Virulence FactorModulates growth inhibition in Pseudomonas aeruginosaLee et al. (2012)
Antimetabolite PropertiesReversible inhibition of L-methionine tRNA aminoacylationMatoo et al. (1979)

Case Studies

  • Inhibition Studies : A study conducted on the effects of AMB on various bacterial strains demonstrated significant inhibition of growth at high concentrations. The study utilized both in vitro assays and models involving Acanthamoeba castellanii, which highlighted AMB's role as a potential virulence factor for Pseudomonas aeruginosa under specific conditions .
  • Metabolic Pathway Analysis : Further investigations into the metabolic pathways affected by AMB revealed its interaction with glutamine transport mechanisms via ASCT2 (SLC1A5). Novel inhibitors derived from AMB scaffolds showed enhanced potency in blocking glutamine accumulation in mammalian cells, indicating potential applications in cancer therapy .
  • Therapeutic Applications : The activation of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) by derivatives related to AMB has been linked to anti-tumor effects, demonstrating the compound's potential in cancer treatment strategies .

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